N'-hydroxypropanimidamide

説明

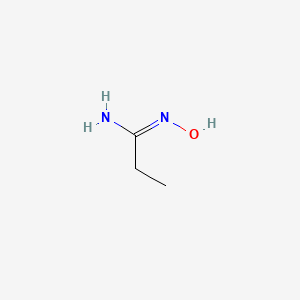

Structure

3D Structure

特性

IUPAC Name |

N'-hydroxypropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZPCFQNZGINRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29335-36-2 | |

| Record name | N'-hydroxypropanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Hydroxypropanimidamide

Conventional and Established Synthetic Routes to N'-hydroxypropanimidamide

The most common and well-documented methods for producing this compound and other simple amidoximes rely on fundamental reactions involving readily available precursors like amides and nitriles.

While direct amidation typically refers to the formation of an amide from a carboxylic acid, a related and established route to N-substituted amidoximes involves the dehydrative condensation of an amide with hydroxylamine (B1172632). A one-pot synthesis strategy has been developed where a carboxylic acid can be converted to its corresponding amide in situ, which then reacts with hydroxylamine to yield the amidoxime (B1450833). rsc.org

This process can be adapted for this compound starting from propanamide or, more efficiently, in a one-pot reaction from propanoic acid. The reaction is typically mediated by a dehydrating agent, such as a triphenylphosphine-iodine system, which activates the amide for nucleophilic attack by hydroxylamine hydrochloride in the presence of a base like triethylamine (B128534). rsc.org The reaction proceeds under mild conditions, typically at room temperature, and can be completed within a few hours. rsc.org This method is advantageous as it allows for the synthesis to start from carboxylic acids, which are often more readily available than the corresponding nitriles. rsc.org

The most prevalent and industrially significant method for synthesizing this compound is the nucleophilic addition of hydroxylamine to a nitrile precursor, specifically propanenitrile. nih.govnih.gov This reaction is widely cited and forms the basis for the synthesis of a vast array of amidoximes. nih.govmdpi.com The general procedure involves heating a solution of the nitrile with hydroxylamine or its salt, such as hydroxylamine hydrochloride, in the presence of a base. nih.govmdpi.com

The base, commonly sodium carbonate or triethylamine, is required to generate the free hydroxylamine nucleophile from its hydrochloride salt. nih.gov The reaction is typically carried out in a protic solvent, with ethanol (B145695) or a mixture of ethanol and water being the most common choices. mdpi.com The mixture is heated under reflux for several hours to drive the reaction to completion. mdpi.com While this method is effective and generally provides high yields, detailed mechanistic studies have shown that it can sometimes produce amide by-products through hydrolysis of the nitrile or rearrangement pathways, which may complicate purification. rsc.orgnih.gov To mitigate this and improve reaction times, alternative conditions such as solvent-free synthesis using ultrasonic irradiation have been explored, which can lead to high yields in shorter time frames. nih.gov

Table 1: Comparison of Conventional Synthesis Conditions for Amidoximes from Nitriles

| Parameter | Method A: Conventional Reflux | Method B: Ultrasonic Irradiation |

| Precursor | Propanenitrile | Propanenitrile |

| Reagents | Hydroxylamine hydrochloride, Sodium Carbonate | Hydroxylamine |

| Solvent | Ethanol/Water | Solvent-free |

| Temperature | Reflux (approx. 80-90 °C) | Ambient |

| Reaction Time | 3 - 48 hours | 1 - 2 hours |

| Typical Yield | Good to Excellent (>70%) | High (70-85%) |

| Reference | nih.govmdpi.com | nih.gov |

Emerging and Novel Synthetic Approaches to this compound

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods using catalytic systems. While many of these novel approaches have not been specifically optimized for a simple molecule like this compound, they represent the forefront of synthetic methodology for the broader class of amidoximes.

Metal catalysis offers powerful tools for forming carbon-nitrogen bonds. While direct, well-established metal-catalyzed syntheses for this compound are not extensively documented, related transformations suggest potential avenues for development. For instance, copper-based catalysts have been employed for the synthesis of amides from aldehydes and hydroxylamine hydrochloride under neat (solvent-free) conditions. scirp.org Furthermore, copper and ytterbium catalysts have proven effective in synthesizing amidines, which are structurally similar to amidoximes, from alkynes, amines, and sulfonyl azides. organic-chemistry.org These examples of metal-catalyzed C-N bond formation highlight the potential for developing a direct, low-temperature catalytic route from propanal or other precursors to this compound, representing an area for future research.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis but its application to amidoxime formation is still developing. youtube.com More progress has been seen in biocatalysis, which harnesses the power of enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions.

While a specific enzyme for the production of this compound has not been identified, related biocatalytic processes have been successfully developed. For example, engineered cytidine (B196190) deaminases have been used for the synthesis of N-hydroxy-cytidine, a key intermediate for antiviral drugs, through a reaction involving hydroxylamine. researchgate.net Lipase (B570770) enzymes, such as Candida antarctica lipase B (CALB), have also been shown to catalyze the synthesis of N-(2-hydroxyalkyl)-acrylamides. conicet.gov.ar These examples demonstrate the feasibility of using enzymes to form the N-OH bond found in this compound. The development of a nitrile hydratase or a similar enzyme engineered to accept hydroxylamine as a nucleophile could provide a direct and green biocatalytic route from propanenitrile. manchester.ac.uk

Photochemical and electrochemical methods offer sustainable alternatives to traditional synthesis by using light or electricity to drive reactions. Visible-light photoredox catalysis has become a powerful strategy for amide bond formation, often proceeding through radical-based mechanisms under very mild conditions. nih.gov While current literature focuses on the synthesis of traditional amides, the extension of these photoredox methods to the formation of the N'-hydroxyimidamide functional group is a plausible future direction.

Similarly, electrosynthesis provides a reagent-free activation method. Although a direct electrochemical synthesis of this compound has not been reported, the core components of the synthesis are amenable to electrochemical approaches. For instance, hydroxylamine itself can be produced via the electrocatalytic reduction of nitrate (B79036) or nitrite (B80452). A hypothetical integrated process could involve the electrochemical generation of hydroxylamine in a cell containing propanenitrile, allowing for a green and continuous synthesis of the target amidoxime.

Mechanistic Insights into this compound Formation

The formation of this compound, primarily through the reaction of propanenitrile with hydroxylamine, is a process of significant industrial relevance. rsc.org Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions to improve yield and selectivity.

Detailed Reaction Mechanisms of Key Synthetic Steps

The principal method for synthesizing this compound involves the nucleophilic addition of hydroxylamine to propanenitrile. vulcanchem.com A typical laboratory procedure includes dissolving propanenitrile in an anhydrous solvent like ethanol, followed by the addition of hydroxylamine hydrochloride and a base, such as sodium hydroxide (B78521), at controlled temperatures to minimize side reactions. vulcanchem.com

The reaction mechanism has been a subject of study, as the process can lead to the formation of amide by-products, which can complicate purification. rsc.org The reaction is generally understood to proceed as follows:

Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group in propanenitrile.

Proton Transfer: A series of proton transfers, likely mediated by the solvent or other species in the reaction mixture, occurs to form the more stable amidoxime structure.

A competing reaction pathway can lead to the formation of an amide. This may occur through an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon. rsc.org Theoretical and experimental studies have been conducted to elucidate the precise pathways and influencing factors, such as the solvent, to enhance the selective formation of the desired amidoxime product. rsc.org For instance, research has shown that using specific ionic liquids as solvents can suppress the formation of the amide side-product and reduce reaction times. rsc.org

Stereochemical Considerations in this compound Synthesis

Due to the presence of a carbon-nitrogen double bond (imine), this compound can exist as stereoisomers, specifically (E) and (Z) isomers. vulcanchem.com

(Z)-N'-hydroxypropanimidamide

(E)-N'-hydroxypropanimidamide

The specific isomer formed can be influenced by the reaction conditions, such as temperature, solvent, and the nature of the reactants. While the (E) isomer is often more commonly reported in synthetic applications, the potential for the formation of both isomers must be considered. vulcanchem.com The control of stereoselectivity in the synthesis of this compound and related amidoximes is an area of ongoing research, as the biological activity of the different isomers can vary. Synthetic strategies may be designed to favor the formation of a particular isomer, although specific methods for this compound are not extensively detailed in the provided search results.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly manufacturing processes. jk-sci.com Key considerations include maximizing atom economy, minimizing waste, and utilizing safer solvents.

Atom Economy and E-Factor Analysis in this compound Production

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wordpress.comprimescholars.com

The primary synthesis of this compound from propanenitrile and hydroxylamine is an addition reaction.

Reaction: CH₃CH₂CN + NH₂OH → CH₃CH₂C(NH)NHOH

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Propanenitrile | C₃H₅N | 55.08 |

| Hydroxylamine | NH₃O | 33.03 |

| This compound | C₃H₈N₂O | 88.11 |

Atom Economy Calculation:

Atom Economy = (Molecular Weight of this compound / (Molecular Weight of Propanenitrile + Molecular Weight of Hydroxylamine)) * 100

Atom Economy = (88.11 / (55.08 + 33.03)) * 100 = (88.11 / 88.11) * 100 = 100%

Theoretically, this reaction has a 100% atom economy, as all atoms from the reactants are incorporated into the final product. primescholars.comscranton.edu However, this calculation does not account for reagents like bases (e.g., NaOH) or acid salts (e.g., NH₂OH·HCl) that are used in practical synthesis and generate waste. vulcanchem.com

The Environmental Factor (E-Factor) provides a more comprehensive measure of the waste generated in a process. It is the ratio of the mass of waste to the mass of the desired product. An ideal E-Factor is 0. While a specific E-Factor for the industrial production of this compound is not available, the use of reagents and solvents means the practical E-Factor will be greater than zero. rsc.org Minimizing the E-Factor is a key goal in greening the synthesis process. rsc.org

Solvent Selection and Alternative Reaction Media for this compound Synthesis

Solvents contribute significantly to the process mass intensity and environmental impact of chemical manufacturing. acs.org In the synthesis of this compound, alcohols like ethanol are commonly used. vulcanchem.com While effective, the focus of green chemistry is to replace volatile organic compounds with safer and more sustainable alternatives.

Alternative Reaction Media:

Water: Where feasible, water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability.

Ionic Liquids: Studies on the synthesis of amidoximes have shown that certain ionic liquids can serve as effective reaction media. rsc.org They can enhance reaction rates and selectivity, potentially eliminating the formation of amide by-products. rsc.org Furthermore, their low vapor pressure reduces air pollution, and they can often be recycled.

Supercritical Fluids: Although not specifically documented for this compound synthesis in the provided results, supercritical fluids like CO₂ are another class of green solvents used in chemical synthesis.

The selection of a solvent involves a trade-off between reaction performance, cost, safety, and environmental impact. The development of solvent selection guides within the pharmaceutical industry highlights the importance of making informed choices to improve the sustainability of chemical processes. acs.org

Waste Minimization Strategies in this compound Manufacturing

Waste minimization is a core principle of green chemistry and sustainable manufacturing, focusing on reducing waste at its source. researchgate.nettexas.gov For the production of this compound, several strategies can be employed:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time, stoichiometry of reactants) can maximize the yield of the desired product and minimize the formation of by-products, thereby reducing separation and purification waste. researchgate.net

Catalyst Use: Employing catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and waste. While the primary synthesis of this compound is often uncatalyzed, research into catalytic routes for similar reactions is ongoing.

Recycling and Reuse: Solvents and unreacted starting materials should be recovered and recycled wherever possible. texas.gov The development of processes with efficient recycling loops is a key aspect of waste minimization.

Feedstock Substitution: Investigating alternative, more environmentally benign feedstocks can also contribute to waste reduction. researchgate.net

Improved Housekeeping and Operations: Simple measures like preventing spills, optimizing equipment cleaning procedures, and maintaining equipment can significantly reduce waste generation in a manufacturing setting. researchgate.netnc.gov

By implementing a holistic approach that combines source reduction and recycling, the environmental footprint of this compound production can be substantially reduced. texas.govresearchgate.net

Chemical Reactivity and Transformation of N Hydroxypropanimidamide

Nucleophilic Reactivity of N'-hydroxypropanimidamide

The presence of lone pairs of electrons on the oxygen and two nitrogen atoms confers significant nucleophilic character to this compound. The primary amine (-NH2) and the hydroxylamine (B1172632) (-N-OH) moieties are the principal centers of nucleophilicity, enabling reactions with a variety of electrophilic partners.

This compound readily reacts with electrophiles, including various alkylating and acylating agents. The primary amine group is generally the most nucleophilic site, though reactions at the hydroxylamine nitrogen and oxygen are also possible, depending on the reaction conditions and the nature of the electrophile. Alkylating agents, such as alkyl halides, react with the nucleophilic nitrogen atoms, leading to the formation of N-alkylated products. nih.govoncohemakey.com The reaction typically proceeds via an SN2 mechanism. oncohemakey.com Similarly, acylation with acyl halides or anhydrides results in the formation of N-acyl derivatives, predominantly at the more reactive amino group. The bifunctional nature of the molecule also allows for cyclization reactions with appropriate bis-electrophiles to form various heterocyclic compounds. nih.govmdpi.comsemanticscholar.org

Table 1: Reactivity of this compound with Common Electrophiles This table is interactive and can be sorted by clicking on the headers.

| Electrophile | Reagent Class | Expected Product(s) |

|---|---|---|

| Methyl Iodide | Alkylating Agent | N-methylated derivatives, primarily at the -NH2 group. |

| Acetyl Chloride | Acylating Agent | N-acetyl-N'-hydroxypropanimidamide. |

| Phosgene Dichloride | Acylating Agent / Cyclizing Agent | Potential formation of a 1,2,4-oxadiazol-5-one ring system. |

The primary amine group of this compound can participate in nucleophilic addition reactions with carbonyl compounds (aldehydes and ketones) and imines. nih.govrepec.orglibretexts.org The reaction with an aldehyde or ketone is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. openstax.orgbyjus.com This intermediate subsequently undergoes acid-catalyzed dehydration to yield a new imine derivative. openstax.org This type of condensation reaction is fundamental in forming C=N bonds. masterorganicchemistry.com A similar addition can occur with imines, where the nucleophilic amine adds across the C=N bond.

Table 2: Addition Reactions of this compound This table is interactive and can be sorted by clicking on the headers.

| Reactant | Reactant Class | Intermediate | Final Product |

|---|---|---|---|

| Formaldehyde | Aldehyde | Carbinolamine | N-(propanimidoyl)-N'-hydroxymethanimine |

| Acetone | Ketone | Carbinolamine | 2-(N'-hydroxypropanimidamido)propan-2-imine |

Electrophilic Transformations of this compound

While its nucleophilic character is prominent, this compound can also function as an electrophile. The carbon atom of the C=NOH group is electron-deficient and can be attacked by strong nucleophiles. This electrophilicity can be enhanced by protonation of the nitrogen or oxygen atom, which increases the positive character of the carbon center. nih.gov

The electrophilic carbon of the imidamide group is susceptible to attack by various nucleophiles. Strong nucleophiles, such as organometallic reagents, can add to the C=N bond. The most common transformation in this class is the reduction of the C=N double bond. Reducing agents, which are formal sources of a nucleophilic hydride ion (H⁻), can reduce the imine-like functionality to an amine. youtube.com Potent reducing agents like lithium aluminum hydride (LiAlH₄) are expected to readily reduce this compound to the corresponding N'-hydroxypropane-1,1-diamine. youtube.com Weaker reagents, such as sodium borohydride (B1222165) (NaBH₄), may also effect this transformation, although potentially requiring more forcing conditions. youtube.com

Table 3: Electrophilic Reactions of this compound This table is interactive and can be sorted by clicking on the headers.

| Reagent | Reagent Type | Reaction Type | Expected Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent | Reduction | N'-hydroxypropane-1,1-diamine |

| Sodium Borohydride (NaBH₄) | Reducing Agent | Reduction | N'-hydroxypropane-1,1-diamine |

The N-hydroxy group is a key site for oxidative transformations. The oxidation of N-hydroxy compounds often proceeds through radical intermediates. nih.gov A common pathway for the oxidation of this compound involves an initial one-electron oxidation to form a nitroxide radical. This highly reactive species can then undergo further reactions. Based on studies of similar N-hydroxy compounds, the nitroxide can disproportionate to yield a nitroso compound and the original N-hydroxy starting material. nih.gov This nitroso derivative can then be subjected to further oxidation to form the corresponding nitro compound. nih.gov

Table 4: Oxidation Products of this compound This table is interactive and can be sorted by clicking on the headers.

| Oxidizing Agent | Reaction Pathway | Potential Product(s) |

|---|---|---|

| Superoxide (O₂⁻) | Radical Oxidation | Nitroxide radical, N'-nitroso-propanimidamide |

| Hydrogen Peroxide | Oxidation | N'-nitroso-propanimidamide, N'-nitro-propanimidamide |

Redox Chemistry and Associated Mechanisms of this compound

The redox chemistry of this compound is dominated by the reactivity of the N-hydroxy-imidamide functionality. The compound can be either reduced at the C=N bond or oxidized at the N-OH group.

Reduction Mechanism: The reduction of the C=N double bond proceeds via nucleophilic attack by a hydride ion (from a reducing agent like LiAlH₄ or NaBH₄) on the electrophilic carbon of the imidamide. youtube.com This addition step breaks the pi-bond and forms a tetrahedral intermediate with a negative charge on the nitrogen. Subsequent protonation of this intermediate by a protic solvent or during workup yields the final reduced product, N'-hydroxypropane-1,1-diamine.

Oxidation Mechanism: The oxidation pathway primarily involves the N-hydroxy group. A plausible mechanism, analogous to the oxidation of other N-hydroxy compounds by species like superoxide, begins with a hydrogen atom abstraction (H•) from the -OH group. nih.gov

Formation of Nitroxide Radical: An oxidizing agent abstracts the hydrogen atom from the hydroxylamine moiety to form a resonance-stabilized nitroxide radical.

Disproportionation/Further Oxidation: This radical intermediate can then follow several paths. It may disproportionate, where two radical molecules react to form one molecule of a nitroso compound (e.g., N'-nitrosopropanimidamide) and one molecule of the parent this compound. nih.gov Alternatively, the nitroxide radical can be directly oxidized further to a nitroso species, which can then be oxidized again to the final nitro product (e.g., N'-nitropropanimidamide). nih.gov

This redox versatility makes this compound and related compounds interesting subjects in the study of reactive intermediates and as potential synthons for nitrogen-containing molecules.

Pericyclic Reactions and Cycloadditions Involving this compound

While specific studies on the pericyclic reactions and cycloadditions of this compound are not extensively documented, the inherent functionalities of the molecule suggest potential reactivity pathways analogous to other N-hydroxyimidoyl compounds. The N-hydroxyimidamide moiety presents a versatile 1,3-dipole system after tautomerization or under specific reaction conditions, making it a candidate for various cycloaddition reactions.

The most probable cycloaddition pathway would involve the nitrone tautomer of this compound. This tautomer, propanenitrile oxide, could participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. These reactions are powerful tools for the construction of five-membered heterocyclic rings.

Potential [3+2] Cycloaddition Reactions:

With Alkenes: Reaction with alkenes would be expected to yield isoxazoline (B3343090) derivatives. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric nature of the substituents on the alkene.

With Alkynes: Cycloaddition with alkynes would lead to the formation of isoxazoles. This is a common and efficient method for synthesizing this important class of heterocycles.

With Nitriles: In some cases, 1,3-dipolar cycloaddition with nitriles can occur to form oxadiazoles, although this is generally less common than reactions with carbon-carbon multiple bonds.

The frontier molecular orbitals (FMO) of the nitrone tautomer would govern the reactivity and regioselectivity of these cycloadditions. Generally, these reactions are LUMO(dipole)-HOMO(dipolarophile) controlled, but the inverse electron-demand scenario is also possible with electron-rich dipolarophiles.

It is important to note that the generation of the reactive nitrone species from this compound might require specific conditions, such as the presence of a base or an oxidizing agent to facilitate the tautomerization and prevent undesired side reactions. The equilibrium between the this compound and its nitrone tautomer is a critical factor in its cycloaddition chemistry.

Rearrangement Pathways of this compound Derivatives

The structural framework of this compound and its derivatives is susceptible to various molecular rearrangements, which can be triggered by thermal, photochemical, or catalytic conditions. These rearrangements can lead to the formation of new structural isomers with different connectivity and functionalities.

One of the key potential rearrangements for derivatives of this compound is the Beckmann-type rearrangement . While the classical Beckmann rearrangement involves oximes, analogous transformations can be envisioned for N-alkoxy- or N-acyloxyimidamides derived from this compound. For instance, an O-sulfonyl derivative of this compound could undergo rearrangement upon treatment with a Lewis acid or under thermal conditions to yield a substituted urea (B33335) or a related amide.

Another plausible rearrangement is the Chapman rearrangement . This thermal rearrangement typically involves N-aryl imidates. If this compound is derivatized to form an N-aryloxyimidamide, it could potentially undergo a Chapman-like rearrangement to produce an N,N'-disubstituted urea derivative after hydrolysis of the initial product.

The Lossen rearrangement is also a relevant pathway, particularly for O-acyl derivatives of this compound. Treatment of an O-acyl-N'-hydroxypropanimidamide with a base can lead to the formation of an isocyanate intermediate via a concerted mechanism. This isocyanate can then be trapped by various nucleophiles to generate a range of products, such as ureas (with amines), carbamates (with alcohols), or be hydrolyzed to an amine.

The specific pathway that is followed will depend on the nature of the substituent on the hydroxyl group of the this compound and the reaction conditions employed. These rearrangements represent powerful synthetic tools for transforming the imidamide core into other valuable functional groups.

Functional Group Interconversions and Derivatization of this compound

The this compound molecule possesses several reactive sites that allow for a variety of functional group interconversions and derivatizations. These transformations are crucial for modifying the compound's properties and for its use as a building block in more complex syntheses.

Derivatization of the Hydroxyl Group:

The oxygen atom of the hydroxyl group is a primary site for derivatization.

O-Alkylation: Reaction with alkyl halides in the presence of a base will yield N'-alkoxypropanimidamides. The choice of the alkylating agent and reaction conditions can be tuned to introduce a wide range of alkyl groups.

O-Acylation: Treatment with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine, will produce O-acyl-N'-hydroxypropanimidamides. These derivatives are often more stable and can serve as activated precursors for rearrangements like the Lossen rearrangement.

O-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) leads to the formation of O-sulfonyl derivatives, which are excellent leaving groups and can facilitate Beckmann-type rearrangements.

Reactions at the Imidamide Core:

The carbon-nitrogen double bond and the amine group also offer opportunities for transformation.

Reduction: The C=N bond can be reduced to a C-N single bond using various reducing agents, such as sodium borohydride or catalytic hydrogenation. This would lead to the formation of N'-hydroxypropane-1,1-diamine derivatives.

Hydrolysis: Under acidic or basic conditions, the imidamide functionality can be hydrolyzed. Acidic hydrolysis would likely yield propanoic acid and hydroxylamine, while basic hydrolysis would produce a propanate salt and hydroxylamine.

N-Alkylation/Arylation: The primary amine group can be alkylated or arylated, although chemoselectivity between the N-H and O-H groups can be a challenge. Protection of the hydroxyl group may be necessary to achieve selective N-functionalization.

These derivatization and interconversion reactions highlight the versatility of this compound as a synthetic intermediate.

Theoretical and Computational Studies of N Hydroxypropanimidamide

Quantum Mechanical Investigations of N'-hydroxypropanimidamide Structure and Bonding

Quantum mechanical calculations offer a powerful lens through which the intricate details of a molecule's structure and bonding can be examined. For this compound, these methods reveal key electronic and energetic properties.

Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)

The electronic character of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into its reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.govaps.orgmdpi.com

While direct computational studies on this compound are not extensively available in the literature, a close structural analog, N'-hydroxy-pyrimidine-2-carboximidamide (HPCI), has been the subject of detailed theoretical investigation using Density Functional Theory (DFT) with the 6-311+G(d,p) basis set. nih.gov Given the structural similarities, the electronic properties of HPCI can provide valuable analogous insights into this compound. For HPCI, the HOMO and LUMO energies have been calculated, and the resulting energy gap determined. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. mdpi.comnih.govmdpi.com

The charge distribution within the this compound molecule dictates its electrostatic potential and sites susceptible to nucleophilic or electrophilic attack. Mulliken charge analysis, a method to assign partial charges to individual atoms, can be performed using computational methods. researchgate.net For the analogous HPCI, such calculations reveal the distribution of electron density across the molecule. nih.gov It is expected that the oxygen and nitrogen atoms in the N'-hydroxyimidamide moiety of this compound would possess negative partial charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, would carry a positive partial charge.

Table 1: Analogous Electronic Properties based on N'-hydroxy-pyrimidine-2-carboximidamide (HPCI) nih.gov

| Parameter | Calculated Value (for HPCI) |

| HOMO Energy | Value not explicitly stated in abstract |

| LUMO Energy | Value not explicitly stated in abstract |

| HOMO-LUMO Energy Gap | Determined from HOMO and LUMO energies |

Bond Dissociation Energies and Energetic Profiles

Bond Dissociation Energy (BDE) is a key thermochemical parameter that quantifies the strength of a chemical bond. wikipedia.orgnih.gov It is defined as the standard enthalpy change required to break a bond homolytically, forming two radical fragments. wikipedia.orgnih.gov Theoretical calculations, such as those using DFT or ab initio methods, can provide reliable estimates of BDEs. wayne.edunih.govnih.gov

For this compound, the N-O bond is of particular interest. The BDE of the N-O bond in related N,N,O-trisubstituted hydroxylamines has been computationally studied using high-level composite methods like CBS-QB3, CBS-APNO, and G4, as well as the M06-2X DFT functional. wayne.edunih.gov These studies indicate that N-O single-bond BDEs can be significantly higher than generic literature values. wayne.edunih.gov For instance, calculated N-O BDEs for a series of hydroxylamines were found to be in the range of 55-65 kcal/mol. wayne.edunih.gov The specific BDE for the N-O bond in this compound would be influenced by the electronic effects of the propanimidamide (B3024157) group.

Table 2: Representative Bond Dissociation Energies of Related Bonds (298 K)

| Bond | Molecule | BDE (kJ/mol) | BDE (kcal/mol) |

| CH3-NH2 | Methylamine | 331 | 79.1 |

| C2H5-NO2 | Nitroethane | 259 | 61.9 |

| CH3-CN | Acetonitrile | 506 | 121.0 |

| HO-H | Water | 497.1 | 118.8 |

Note: The values in this table are for general comparison and are sourced from a standard reference table of bond dissociation energies. ucsb.edu Specific calculated values for this compound are not available.

Conformational Landscape and Energetics of this compound

The three-dimensional arrangement of atoms in a molecule, its conformation, plays a crucial role in its properties and reactivity. Computational methods are instrumental in exploring the conformational landscape and identifying the most stable structures.

Conformational Analysis using DFT and Ab Initio Methods

Conformational analysis of flexible molecules like this compound can be systematically performed by rotating around single bonds and calculating the energy of each resulting conformer using methods like DFT and ab initio calculations. mdpi.comaps.orgnih.gov This process generates a potential energy surface (PES), which helps in identifying the global minimum energy conformation and other low-energy conformers. nih.gov

For molecules with similar functional groups, such as N-hydroxy amides, conformational studies have shown a strong preference for specific arrangements. For example, in N-hydroxy peptoids, the N-hydroxy amide group was found to strongly favor a trans conformation with respect to the peptoid backbone. nih.gov It is plausible that the this compound molecule also exhibits distinct conformational preferences governed by steric and electronic interactions. The relative energies of different conformers, such as those arising from rotation around the C-N and N-O single bonds, can be calculated to determine their populations at a given temperature.

Intermolecular Interactions and Hydrogen Bonding Networks

The N'-hydroxyimidamide functional group contains both hydrogen bond donors (the -OH group) and acceptors (the nitrogen and oxygen atoms), suggesting that this compound can participate in significant intermolecular interactions. nih.gov Hydrogen bonding is a key factor in determining the physical properties of a substance, such as its boiling point and solubility, and plays a critical role in how it interacts with other molecules. nih.gov

Computational studies on related systems, such as N'-hydroxy-pyrimidine-2-carboximidamide (HPCI), have confirmed the presence of extensive intermolecular hydrogen bonding networks (N-H⋯O, N-H⋯N, O-H⋯N, C-H⋯O) in the solid state. nih.gov It is highly probable that this compound would form similar hydrogen-bonded dimers or larger aggregates. The strength and geometry of these hydrogen bonds can be accurately modeled using computational methods, providing insights into the supramolecular structure of the compound. researchgate.netnih.govmdpi.comnih.govnih.gov

Reaction Mechanism Elucidation for this compound Transformations via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. nih.govresearchgate.net For this compound, several types of reactions could be envisaged, and their mechanisms explored theoretically.

For instance, the hydrolysis of the imidamide group is a potential transformation. Theoretical studies on the acid-promoted hydrolysis of N-formylaziridine, which also contains an amide-like linkage, have been performed using ab initio and DFT methods. nih.govresearchgate.net These studies focus on the formation of a tetrahedral intermediate and the associated transition states, considering the effects of protonation and solvent. nih.govresearchgate.net A similar approach could be applied to understand the hydrolysis of this compound under various pH conditions.

Furthermore, the N-hydroxy group suggests potential involvement in oxidation-reduction reactions. The catalytic activity of related compounds like N-hydroxyphthalimide (NHPI) in oxidation reactions is well-documented and has been studied computationally. researchgate.net These studies often involve radical mechanisms, where the N-O bond is homolytically cleaved. The calculated BDE of the N-O bond in this compound would be a critical parameter in assessing the feasibility of such radical pathways.

Solvent Effects and Environmental Perturbations on this compound Reactivity

The reactivity of a molecule is often profoundly influenced by its environment, particularly the solvent. nih.govnih.gov Computational models can simulate these solvent effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which can account for bulk electrostatic effects. Explicit solvent models, while more computationally intensive, surround the solute molecule with a number of individual solvent molecules, allowing for the study of specific solute-solvent interactions like hydrogen bonding.

For this compound, which has both hydrogen bond donor and acceptor sites, explicit solvent models are particularly insightful. libretexts.org For instance, in an aqueous environment, water molecules can form hydrogen bonds with the hydroxyl and amine groups, stabilizing the molecule and potentially influencing its conformational preferences and reactivity. The study of solvent effects on similar molecules has shown that polar protic solvents can significantly alter reaction barriers by stabilizing charged transition states. nih.gov

Environmental perturbations, such as changes in pH, can also be modeled. By simulating the protonation or deprotonation of this compound, researchers can predict its behavior in acidic or basic conditions. For instance, the pKa values of the acidic and basic sites on the molecule can be estimated computationally, providing insight into its charge state at physiological pH. nih.gov

The following table illustrates how computed reaction barriers can change in different solvent environments:

| Reaction | Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Tautomerization | Gas Phase | 1 | 25.8 |

| Tautomerization | Dichloromethane | 9.1 | 23.5 |

| Tautomerization | Water | 78.4 | 20.1 |

| This is a hypothetical data table for illustrative purposes. |

This demonstrates the significant role the solvent can play in modulating the reactivity of this compound.

Advanced Computational Modeling of this compound Systems

While quantum mechanical calculations are excellent for studying the details of chemical reactions, they are often limited to relatively small systems and short timescales. Molecular dynamics (MD) simulations, which use classical mechanics to model the movements of atoms and molecules, can overcome these limitations. nih.govyoutube.comyoutube.comyoutube.com

For this compound, MD simulations can be used to study its conformational dynamics, its interactions with larger biological molecules like proteins or DNA, and its behavior in complex environments like cell membranes. nih.gov For example, an MD simulation could track the conformational changes of this compound over nanoseconds or even microseconds, revealing the most populated conformations and the energy barriers between them.

When studying the interaction of this compound with a protein, MD simulations can provide a dynamic picture of the binding process, identifying key intermolecular interactions and estimating the binding free energy. mdpi.com This is invaluable for understanding its potential biological activity.

A hypothetical output from an MD simulation analysis could be a table of the most stable conformations and their populations:

| Conformation | Dihedral Angle (C-C-N-O) | Population (%) |

| Anti | 175° | 65 |

| Gauche | 62° | 30 |

| Syn | 5° | 5 |

| This is a hypothetical data table for illustrative purposes. |

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, capable of predicting molecular properties and reactivity with high speed and accuracy after being trained on large datasets of chemical information. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov For this compound, ML models could be developed to predict a range of properties, from its solubility and pKa to its reactivity in various chemical transformations.

One approach is to train a neural network on a database of known reactions of similar compounds, such as oximes and hydroxamic acids. researchgate.net The model would learn the complex relationships between the molecular structure of the reactants and the outcome of the reaction. Once trained, this model could then be used to predict the products and yields of new reactions involving this compound with a high degree of confidence.

Another application of ML is in the development of more accurate force fields for MD simulations. youtube.com By training on high-level quantum mechanical data, ML potentials can achieve quantum accuracy at a fraction of the computational cost, enabling more realistic and longer MD simulations of this compound and its complexes.

A hypothetical example of an ML model's prediction for a reaction yield could be:

| Reactants | Catalyst | Solvent | Predicted Yield (%) |

| This compound + Acetic Anhydride | Pyridine | Dichloromethane | 85 |

| This compound + Methyl Iodide | K2CO3 | Acetone | 72 |

| This is a hypothetical data table for illustrative purposes. |

These predictions can guide experimental work, saving time and resources in the laboratory.

Spectroscopic and Advanced Characterization Methodologies for N Hydroxypropanimidamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for N'-hydroxypropanimidamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For this compound (CH₃CH₂C(=NOH)NH₂), one would expect to observe distinct signals for the protons of the ethyl group (CH₃ and CH₂), the N-OH proton, and the -NH₂ protons.

Ethyl Group (CH₃CH₂-) : The methyl (CH₃) protons would appear as a triplet upfield, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons would, in turn, appear as a quartet downfield from the methyl signal, due to coupling with the methyl protons. The chemical shift of the methylene group would be influenced by the adjacent electron-withdrawing imidamide group. chemistrysteps.com

Amine (-NH₂) and Hydroxyl (-OH) Protons : The protons on the nitrogen and oxygen atoms are exchangeable and their signals can be broad. Their chemical shifts are sensitive to solvent, concentration, and temperature. researchgate.netresearchgate.net The -NH₂ protons would likely appear as a broad singlet, as would the N-OH proton.

Expected ¹H NMR Data for this compound (Note: The following table is predictive, based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ | ~1.1 | Triplet (t) | 3H |

| CH₂ | ~2.3 | Quartet (q) | 2H |

| NH₂ | Variable (broad) | Singlet (s) | 2H |

| N-OH | Variable (broad) | Singlet (s) | 1H |

Carbon (¹³C) NMR Spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. For this compound, three distinct carbon signals are expected.

C=N Carbon : The carbon atom of the imidamide group is the most deshielded due to its double bond character and proximity to two electronegative atoms (N and O), and would thus appear furthest downfield. libretexts.orgbhu.ac.in

Methylene Carbon (-CH₂-) : This carbon is adjacent to the imidamide group and will be shifted downfield compared to a simple alkane.

Methyl Carbon (-CH₃) : This carbon will be the most shielded and appear furthest upfield. libretexts.org

Expected ¹³C NMR Data for this compound (Note: The following table is predictive, based on typical chemical shift ranges. libretexts.orgoregonstate.eduwisc.edu Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=NOH | ~150-160 |

| CH₂ | ~20-30 |

| CH₃ | ~10-15 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the CH₃ and CH₂ signals, confirming their connectivity within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It would show cross-peaks between the CH₃ protons and the methyl carbon, and between the CH₂ protons and the methylene carbon.

Vibrational Spectroscopy (IR and Raman) in the Characterization of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H, O-H, C-H, C=N, and C-N bonds.

O-H and N-H Stretching : The O-H stretch of the hydroxy group and the N-H stretches of the primary amine group would appear in the high-frequency region of the IR spectrum, typically between 3200 and 3500 cm⁻¹. These bands are often broad due to hydrogen bonding. msu.eduucla.edu Primary amines usually show two distinct N-H stretching bands. msu.edu

C-H Stretching : The stretching vibrations of the C-H bonds in the ethyl group would appear just below 3000 cm⁻¹. uc.edu

C=N Stretching : The carbon-nitrogen double bond of the imidamide group would give rise to a characteristic absorption in the range of 1640-1690 cm⁻¹. This is a key diagnostic peak. uc.edu

N-H Bending : The bending vibration of the -NH₂ group typically appears around 1550-1650 cm⁻¹. msu.edu

Expected Key IR Absorption Bands for this compound (Note: This table is predictive, based on characteristic functional group frequencies.)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H | Stretch | 3200-3500 | Medium-Strong, Broad |

| N-H | Stretch | 3200-3500 | Medium, Broad (two bands) |

| C-H (sp³) | Stretch | 2850-2960 | Medium-Strong |

| C=N | Stretch | 1640-1690 | Medium-Strong |

| N-H | Bend | 1550-1650 | Medium |

While challenging, vibrational spectroscopy can sometimes provide information about different molecular conformations (rotamers). The presence of multiple conformers in a sample can lead to the appearance of additional, less intense bands in the spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹). Comparing experimental spectra with those predicted from computational models for different conformers can aid in identifying the most stable molecular shapes.

Mass Spectrometric Techniques for this compound Analysis and Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, valuable structural information.

For this compound (molar mass: 88.11 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. In high-resolution mass spectrometry, this would be observed at a very precise value (e.g., 88.0637 for the [M+H]⁺ ion).

The fragmentation of the molecular ion upon ionization provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for a molecule like this compound would likely involve:

Alpha-Cleavage : The breaking of bonds adjacent to the heteroatoms (N, O). Loss of the ethyl group ([M-29]⁺) would be a probable fragmentation pathway.

Loss of Small Neutral Molecules : The elimination of stable, small molecules such as water (H₂O), ammonia (B1221849) (NH₃), or hydroxylamine (B1172632) (NH₂OH) from the molecular ion can lead to significant fragment peaks.

Predicted Key Mass Spectrometry Fragments for this compound (Note: This table is predictive and based on common fragmentation mechanisms.)

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| 88 | [C₃H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 71 | [C₃H₅N₂]⁺ | Loss of OH |

| 59 | [C₂H₅NO]⁺ | Loss of NH |

| 57 | [C₂H₅CN]⁺ | Loss of NH₂OH |

| 44 | [CH₂NOH]⁺ | Loss of C₂H₄ |

| 29 | [C₂H₅]⁺ | Cleavage of C-C bond |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. nih.gov By providing a highly accurate mass measurement, HRMS can verify the molecular formula of a compound with a high degree of certainty. nih.gov This technique is particularly valuable for distinguishing between compounds that may have the same nominal mass but different elemental formulas. For this compound (C₃H₈N₂O), the exact mass of the protonated molecule, [M+H]⁺, would be a key identifier.

Table 1: Theoretical Mass Data for this compound

| Ion Specie | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | [C₃H₉N₂O]⁺ | 89.0715 |

Note: This table presents the calculated theoretical mass. Experimental values are obtained via HRMS analysis.

Fragmentation Pathways and Isotopic Labeling Studies

Tandem mass spectrometry (MS/MS) is employed to probe the structure of this compound by analyzing its fragmentation patterns. libretexts.org In these experiments, the protonated molecule is isolated and then fragmented, and the resulting product ions are detected. The way a molecule breaks apart provides a "fingerprint" that is characteristic of its structure. youtube.com For nitrogen-containing compounds like this compound, alpha-cleavage is a common fragmentation pathway. miamioh.edu This involves the cleavage of a bond adjacent to the nitrogen atom. youtube.com

Isotopic labeling is a powerful complementary technique used to verify proposed fragmentation mechanisms. nih.govresearchgate.net By strategically replacing certain atoms (like ¹H, ¹²C, or ¹⁴N) with their heavier isotopes (e.g., ²H, ¹³C, or ¹⁵N), researchers can track the mass shifts in the fragment ions. researchgate.netnih.gov This allows for the unambiguous identification of which atoms are lost or retained in each fragmentation step, providing robust evidence for a particular fragmentation pathway. nih.gov

X-ray Diffraction and Solid-State Characterization of this compound

X-ray diffraction methods are unparalleled for determining the precise three-dimensional structure of molecules in the solid state. researchgate.net These techniques provide detailed information on bond lengths, angles, and intermolecular interactions. mdpi.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement of a crystalline compound. youtube.comyoutube.com This technique involves irradiating a single, well-ordered crystal with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and the conformation of the molecule. youtube.comnih.gov For a molecule like this compound, SC-XRD would be crucial for characterizing the geometry of the imidamide and hydroxylamine functionalities and understanding the intermolecular hydrogen-bonding network. nih.govresearchgate.net

Powder X-ray Diffraction and Polymorphism Studies

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. rigaku.comamericanpharmaceuticalreview.com It provides a characteristic "fingerprint" for a specific crystalline phase. PXRD is particularly important in the study of polymorphism, which is the ability of a compound to exist in multiple crystal forms. rigaku.comresearchgate.net Different polymorphs of the same compound can exhibit different physical properties, making their identification and control crucial. rigaku.com PXRD is the primary method used to distinguish between different polymorphic forms and to assess the purity of a crystalline sample. researchgate.net

Electronic and Chiroptical Spectroscopy for this compound

Electronic and chiroptical spectroscopic methods provide insights into the electronic structure and stereochemistry of this compound.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. scienceready.com.auunchainedlabs.comyoutube.com Molecules containing π-bonds and non-bonding electrons, such as this compound, can undergo n → π* and π → π* transitions upon absorption of UV radiation. researchgate.net The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic features that can be used for both qualitative and quantitative analysis. ekb.eg

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. nih.govyoutube.com This technique is exclusively used for chiral molecules. rsc.org If this compound were to exist in a chiral form, or be part of a larger chiral system, CD spectroscopy could provide valuable information about its secondary structure and conformation. nih.govresearchgate.net

Table 2: Summary of Spectroscopic and Crystallographic Characterization Techniques

| Technique | Abbreviation | Key Information Provided |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurement and elemental formula determination. nih.gov |

| Tandem Mass Spectrometry | MS/MS | Structural information from fragmentation patterns. libretexts.org |

| Isotopic Labeling Studies | Verification of fragmentation pathways. nih.gov | |

| Single-Crystal X-ray Diffraction | SC-XRD | Precise 3D molecular structure, bond lengths, and angles. youtube.comyoutube.com |

| Powder X-ray Diffraction | PXRD | Crystalline phase identification and analysis of polymorphism. rigaku.comamericanpharmaceuticalreview.com |

| Ultraviolet-Visible Spectroscopy | UV-Vis | Information on electronic transitions and chromophores. scienceready.com.auyoutube.com |

| Circular Dichroism Spectroscopy | CD | Analysis of chirality and secondary structure. nih.govyoutube.com |

Applications of N Hydroxypropanimidamide in Advanced Chemical Synthesis and Materials Science

N'-hydroxypropanimidamide as a Versatile Synthetic Building Block and Reagent

The dual reactivity of this compound allows for its application in various synthetic strategies, contributing to the efficient construction of molecules with desirable properties.

Precursor in Heterocyclic Synthesis

The structural arrangement of this compound, with its nitrogen and oxygen atoms in a 1,3-relationship, makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. This configuration is particularly conducive to cyclization reactions, leading to the formation of stable five- and six-membered ring systems.

A primary application of this compound in this area is in the synthesis of 1,2,4-oxadiazoles. organic-chemistry.orgnih.govrsc.orgresearchgate.net These heterocyclic structures are of considerable interest in medicinal chemistry due to their wide range of biological activities. nih.gov The synthesis typically proceeds through the condensation of this compound with a carboxylic acid derivative, such as an acid chloride or an ester. This reaction involves an initial acylation of the hydroxyamino group, which is followed by an intramolecular cyclization and dehydration process to form the 1,2,4-oxadiazole (B8745197) ring. nih.gov The versatility of this method allows for the introduction of various substituents at the 3-position of the oxadiazole ring by selecting different carboxylic acid derivatives, thereby enabling the creation of a diverse library of compounds.

Furthermore, this compound is utilized in the synthesis of other heterocyclic systems. For example, its reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives through a Michael addition followed by a cyclization reaction. creative-proteomics.comnih.govnih.gov Similarly, it can react with diketones or their equivalents to produce diazepines and other seven-membered heterocyclic structures, although these applications are not as frequently reported as its use in 1,2,4-oxadiazole synthesis.

| Reactant | Resulting Heterocycle | Significance |

| Carboxylic acid derivatives | 1,2,4-Oxadiazoles | Medicinal chemistry, diverse biological activities. nih.gov |

| α,β-Unsaturated carbonyls | Pyrimidines | Building blocks for DNA and RNA. creative-proteomics.comnih.gov |

| Diketones | Diazepines | Access to seven-membered heterocyclic structures. |

Reagent in Functional Group Transformations

In addition to its role as a precursor for heterocyclic compounds, this compound also serves as a reagent for various functional group transformations. Its nucleophilic character enables it to react with a broad spectrum of electrophiles, facilitating the introduction of the propanimidamide (B3024157) moiety or related functional groups into other molecules.

A significant application in this context is its use as a precursor to amidoximes. The reduction of the imine bond within this compound can yield the corresponding amidoxime (B1450833), which is known to be a potent chelating agent for metal ions. This transformation showcases the utility of this compound as a masked form of an amidoxime, which can be incorporated into a molecule and later revealed to expose the chelating group under specific reaction conditions.

The hydroxyamino group of this compound can also be O-acylated or O-alkylated, generating a range of derivatives with modified reactivity. These derivatives can then be employed in subsequent chemical transformations, such as rearrangement or fragmentation reactions, to create novel functional groups. For instance, O-acylated N'-hydroxypropanimidamides can undergo the Tiemann rearrangement to produce ureas or carbamates, with the outcome depending on the specific reaction conditions and the nature of the acyl group.

Role of this compound in Coordination Chemistry and Ligand Development

The capacity of this compound and its derivatives to form coordination complexes with metal ions has spurred their investigation in the field of coordination chemistry. The presence of multiple donor atoms, specifically nitrogen and oxygen, allows these molecules to function as effective ligands, forming stable complexes with a variety of metal centers.

Design and Synthesis of Metal Complexes with this compound Ligands

This compound can function as a bidentate ligand, coordinating to a metal ion through both the nitrogen atom of its imine group and the oxygen atom of its hydroxylamino group. This coordination results in the formation of a stable five-membered chelate ring. The synthesis of these metal complexes is typically achieved by reacting a metal salt with this compound in an appropriate solvent.

The specific manner of coordination can be controlled by adjusting the reaction conditions, such as the pH and the identity of the metal ion. For example, in its deprotonated state, this compound acts as a monoanionic bidentate ligand. The adaptability of this ligand facilitates the creation of complexes with diverse geometries, including square planar, tetrahedral, and octahedral, depending on the coordination number of the metal ion and the stoichiometry of the reaction. Researchers have reported the successful synthesis of this compound complexes with various transition metals, including copper(II), nickel(II), and cobalt(II).

A key advantage in the design of metal complexes with tailored properties lies in the ability to readily modify the electronic and steric characteristics of the ligand by introducing substituents onto the propanimidamide backbone. This tunability is instrumental in developing complexes with enhanced stability, solubility, or catalytic activity.

Catalytic Activity of this compound Metal Complexes

Metal complexes that incorporate this compound ligands have been explored for their catalytic potential in a range of organic transformations. In these complexes, the metal center can function as a Lewis acid, activating substrates for nucleophilic attack, while the ligand itself can influence the selectivity and efficiency of the catalytic process.

One area of active research is their application in oxidation catalysis. For instance, copper(II) complexes of this compound have demonstrated potential in the catalytic oxidation of alcohols and phenols. The proposed mechanism for this reaction involves the formation of a high-valent metal-oxo species, which then serves as the active oxidizing agent.

Furthermore, these complexes have been investigated as catalysts for carbon-carbon bond-forming reactions. The ability of the this compound ligand to stabilize various oxidation states of the metal center is critical for catalytic cycles that involve steps such as oxidative addition and reductive elimination. Although this is a developing area of research, the catalytic potential of this compound metal complexes presents exciting opportunities for the creation of new and efficient catalytic systems.

Catalytic Applications and Reaction Promotion by this compound and its Derivatives

Beyond their function within metal complexes, this compound and its derivatives can also serve as organocatalysts or reaction promoters in various chemical processes. Their capacity to participate in hydrogen bonding and to act as both proton donors and acceptors enables them to facilitate reactions through mechanisms that are distinct from those of metal-based catalysis.

A notable application in this context is their use as catalysts for acylation and esterification reactions. The hydroxyamino group can act as a nucleophilic catalyst, activating a carboxylic acid or its derivative for attack by an alcohol. The proposed mechanism involves the formation of a reactive O-acyl intermediate, which subsequently transfers the acyl group to the alcohol, thereby regenerating the this compound catalyst.

Additionally, derivatives of this compound have been utilized to promote rearrangement reactions. For example, O-acylated derivatives can facilitate the Lossen rearrangement of hydroxamic acids to form isocyanates. nih.gov These isocyanates are versatile intermediates in the synthesis of ureas, carbamates, and other nitrogen-containing compounds. In this capacity, the this compound derivative functions as a leaving group, promoting the rearrangement under mild reaction conditions.

The development of chiral derivatives of this compound has also created opportunities for its use in asymmetric catalysis. By introducing a stereocenter into the ligand's backbone, it is possible to create a chiral environment around the catalytic site. This allows for the enantioselective synthesis of valuable chiral molecules. While this field is still in its early stages, it holds considerable promise for future applications in asymmetric synthesis.

No Published Research Found on this compound in Advanced Chemical Synthesis and Materials Science

Following an extensive search of scientific literature and chemical databases, no significant published research or data could be found regarding the applications of the chemical compound This compound in the areas of advanced chemical synthesis and materials science as outlined. Specifically, there is a lack of available information on its use in organocatalysis, redox catalysis, radical chemistry, polymer chemistry, and as a precursor for inorganic materials.

The fields of organocatalysis, redox catalysis, and polymer science are rich with research on a variety of compounds. For instance, a similarly named but structurally distinct class of compounds, N-hydroxyphthalimides (NHPIs) , are well-documented for their roles in radical-mediated reactions and as catalysts in oxidation processes. These compounds and their derivatives are frequently used as precursors for generating nitrogen-centered radicals, which are valuable intermediates in organic synthesis. However, this information pertains to NHPI and its analogues, and cannot be attributed to this compound.

Similarly, the exploration of novel monomers and precursors for functional materials is an active area of research. While various nitrogen-containing compounds are investigated for their potential in creating advanced polymers and inorganic materials, there appears to be no publicly accessible research detailing the specific use of this compound for these purposes.

The absence of research findings for this compound in the specified advanced applications suggests that this particular compound may not have been a focus of investigation in these fields to date. It is possible that the compound is novel, has been synthesized but not yet extensively studied for these applications, or is primarily of theoretical interest.

Therefore, the requested article detailing the roles of this compound in organocatalysis, redox catalysis, polymer chemistry, and inorganic material fabrication cannot be generated due to the lack of available scientific evidence and research data.

Derivatives, Analogues, and Structure Reactivity Relationships of N Hydroxypropanimidamide

Synthetic Approaches to Substituted N'-hydroxypropanimidamide Derivatives

The synthesis of this compound derivatives can be achieved through several strategic routes, primarily involving the formation of the N'-hydroxyimidamide functional group. A common and effective method is the reaction of a corresponding nitrile with hydroxylamine (B1172632) or its derivatives. This approach allows for the introduction of various substituents on the carbon backbone.

One of the primary synthetic routes involves the nucleophilic addition of hydroxylamine to a nitrile precursor. For instance, the synthesis of this compound itself can be accomplished by treating propionitrile (B127096) with hydroxylamine. vulcanchem.com The reaction is typically carried out in a suitable solvent like ethanol (B145695), and the hydroxylamine is often used as its hydrochloride salt with a base to liberate the free hydroxylamine.

Another versatile method for creating substituted derivatives is the reaction of an N-substituted amide with a dehydrating agent to form an imidoyl chloride, which is then reacted with hydroxylamine. nih.gov This multi-step process offers flexibility in introducing a variety of substituents on both the nitrogen and carbon atoms of the imidamide core.

Furthermore, N-substituted succinimides can be utilized in a ring-opening reaction with hydroxylamine to generate N-hydroxybutanamide derivatives. nih.gov This method, while not directly producing this compound, illustrates a valuable strategy for synthesizing related N-hydroxy amide structures. The reaction of N-substituted succinimides with an aqueous solution of hydroxylamine is a key step in this process. googleapis.comontosight.ai

The table below summarizes some synthetic strategies for this compound and its derivatives.

| Synthetic Method | Starting Materials | Key Reagents | Product Type | Reference |

| Nitrile Hydroxamination | Propionitrile | Hydroxylamine hydrochloride, Base | This compound | vulcanchem.com |

| Imidoyl Chloride Route | N-substituted propanamide | Thionyl chloride, Hydroxylamine | Substituted this compound | nih.gov |

| Succinimide Ring Opening | N-substituted succinimide | Aqueous Hydroxylamine | N-hydroxybutanamide derivatives | nih.gov |

Chemical Properties and Reactivity Trends of this compound Analogues

The chemical properties and reactivity of this compound analogues are largely dictated by the interplay of the amidine and N-hydroxy functionalities. The N'-hydroxy group imparts acidic character to the proton attached to the oxygen, while the imine nitrogen provides a basic site. The presence of the lone pair of electrons on the sp2-hybridized nitrogen atom also makes it nucleophilic.

This compound and its analogues can exist as tautomers, primarily the amide oxime and the imino hydroxylamine forms. Theoretical studies on N-hydroxy amidines suggest that the amide oxime tautomer is generally more stable. researchgate.net The reactivity of these compounds is influenced by the nature of the substituents on the propanimidamide (B3024157) backbone. Electron-withdrawing groups on the carbon skeleton tend to increase the acidity of the N-OH proton, while electron-donating groups enhance the basicity of the imine nitrogen.

The N-hydroxy group can also act as a nucleophile in various reactions. For example, N-hydroxy amides can be acylated or alkylated at the oxygen atom. nih.gov These reactions provide a pathway to a diverse range of derivatives with modified properties. The polarity of N-hydroxy amides is generally higher than their non-hydroxylated counterparts due to the presence of the hydroxyl group, which can influence their solubility and intermolecular interactions. ontosight.ai

A summary of the key chemical properties and reactivity trends is presented in the table below.

| Property/Reactivity | Description | Influencing Factors |

| Tautomerism | Exists in equilibrium between amide oxime and imino hydroxylamine forms. | Substituents, Solvent |

| Acidity/Basicity | The N-OH group is acidic, while the imine nitrogen is basic. | Electronic effects of substituents |

| Nucleophilicity | The imine nitrogen and the hydroxyl oxygen can act as nucleophiles. | Steric hindrance, Electronic effects |

| Hydrogen Bonding | Capable of acting as both hydrogen bond donors and acceptors. nih.gov | Molecular environment |

| Chelation | Can form complexes with metal ions. | Availability of lone pairs |

Structure-Reactivity and Structure-Property Correlations within this compound Family

Understanding the relationship between the chemical structure and the reactivity or properties of this compound derivatives is essential for designing molecules with specific characteristics. Quantitative structure-activity relationships (QSAR) and Hammett-type analyses are powerful tools in this regard.

The Hammett equation, a linear free-energy relationship, is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgchemeurope.com While this compound itself is aliphatic, the principles of Hammett analysis can be extended to its aromatic derivatives, for example, N'-hydroxy-C-phenylpropanimidamide with substituents on the phenyl ring. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction. pharmacy180.comyoutube.com

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

For instance, in a reaction where the N-OH proton is abstracted, a positive ρ value would be expected, as electron-withdrawing substituents would stabilize the resulting anion. The following table provides a hypothetical example of data that could be used in a Hammett plot for the deprotonation of substituted N'-hydroxy-C-phenylpropanimidamides.

| Substituent (para-) | Substituent Constant (σ) | Relative Rate Constant (k/k₀) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.35 | -0.46 |

| -CH₃ | -0.17 | 0.55 | -0.26 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.50 | 0.40 |

| -NO₂ | 0.78 | 45.00 | 1.65 |

The reactivity of this compound derivatives is profoundly influenced by both electronic and steric effects. Electronic effects refer to the influence of a substituent's ability to donate or withdraw electron density, which can be transmitted through inductive and resonance effects. taylorandfrancis.com

Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the imidamide moiety, enhancing the nucleophilicity of the imine nitrogen but decreasing the acidity of the N-OH proton. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density, making the carbon of the C=N bond more electrophilic and increasing the acidity of the N-OH proton. These effects can significantly alter the rates and outcomes of reactions involving this compound analogues. researchgate.net

Steric effects arise from the spatial arrangement of atoms. researchgate.net Bulky substituents near the reactive center can hinder the approach of reagents, slowing down reaction rates. For example, large substituents on the carbon atom of the propanimidamide backbone could sterically encumber the imine nitrogen, reducing its nucleophilicity. In some cases, steric hindrance can also influence the conformational preferences of the molecule, which in turn can affect reactivity. nih.gov

Heterocyclic Chemistry Derived from this compound

This compound and its analogues are valuable synthons for the construction of various nitrogen-containing heterocycles. The bifunctional nature of these molecules allows for intramolecular cyclization reactions, leading to the formation of five- or six-membered rings.